(1-Methyl-1H-indazol-4-YL)methanamine
Overview
Description
(1-Methyl-1H-indazol-4-YL)methanamine is a chemical compound with the molecular formula C9H11N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indazol-4-YL)methanamine typically involves the formation of the indazole ring followed by the introduction of the methyl and methanamine groups. One common method involves the cyclization of substituted hydrazines with aldehydes or ketones to form the indazole core. Subsequent functionalization steps introduce the methyl and methanamine groups .
Industrial Production Methods
large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-indazol-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-indazol-4-YL)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is investigated for its potential use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-indazol-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of (1-Methyl-1H-indazol-4-YL)methanamine, indazole itself has various applications in medicinal chemistry.
1-Methylindazole: Similar in structure but lacks the methanamine group, making it less versatile in certain applications.
4-Aminomethylindazole: Similar but with an amino group instead of a methanamine group, which can lead to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the methyl and methanamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and drugs .
Properties
IUPAC Name |
(1-methylindazol-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWDOCBKIJZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295742 | |
Record name | 1-Methyl-1H-indazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144044-68-7 | |
Record name | 1-Methyl-1H-indazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1144044-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-indazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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